Copanlisib (CAS 1032568-63-0), developed as BAY 80-6946, is a highly potent, intravenous pan-class I phosphoinositide 3-kinase (PI3K) inhibitor characterized by its exceptional sub-nanomolar affinity for the PI3Kα and PI3Kδ isoforms. Unlike earlier generation PI3K inhibitors, it features a 2,3-dihydroimidazo[1,2-c]quinazoline core that confers a distinct pharmacological profile, effectively bridging the gap between broad-spectrum inhibition and isoform-specific targeting [1]. In procurement contexts, it is primarily sourced as a dihydrochloride salt to facilitate aqueous formulation for preclinical xenograft models and high-throughput kinase profiling [2]. Its specific structural and solubility properties make it a critical reference material for evaluating dual PI3Kα/δ blockade in oncology and immunology research workflows.
Substituting Copanlisib with other pan-PI3K inhibitors (such as Buparlisib) or strictly isoform-selective agents (such as Idelalisib or Alpelisib) fundamentally compromises assay integrity due to massive disparities in absolute potency and target coverage [1]. Copanlisib operates at sub-nanomolar concentrations (IC50 = 0.5–0.7 nM for α/δ isoforms), whereas alternatives like Buparlisib require nanomolar to micromolar dosing, which inevitably triggers off-target mTOR inhibition and confounds phenotypic results[2]. Furthermore, attempting to substitute the dihydrochloride salt with the free base form in aqueous in vivo workflows will lead to precipitation, as the compound exhibits a strict pH-dependent solubility profile that demands specialized acidic reconstitution or lyophilization protocols[3].
Copanlisib demonstrates exceptional sub-nanomolar potency against PI3Kα (IC50 = 0.5 nM) and PI3Kδ (IC50 = 0.7 nM), distinguishing it from earlier-generation pan-PI3K inhibitors like Buparlisib (BKM120), which exhibits an IC50 of 52 nM for PI3Kα . This ~100-fold increase in potency ensures complete target engagement at concentrations where off-target mTOR inhibition (IC50 = 45 nM for Copanlisib) remains minimal [1].
| Evidence Dimension | PI3Kα Enzymatic IC50 |
| Target Compound Data | Copanlisib: 0.5 nM |
| Comparator Or Baseline | Buparlisib (BKM120): 52 nM |
| Quantified Difference | ~100-fold higher potency for Copanlisib |
| Conditions | Cell-free kinase assay |
Procurement of Copanlisib is essential for assays requiring ultra-low-dose PI3K inhibition without confounding mTOR cross-reactivity.
While Idelalisib (PI3Kδ-selective) and Duvelisib (PI3Kδ/γ) are standard benchmarks for B-cell malignancies, Copanlisib achieves 50% growth inhibition in primary chronic lymphocytic leukemia (CLL) cells at approximately 10-fold lower concentrations [1]. This enhanced cytotoxicity is driven by its dual dominance over both the α and δ isoforms, overcoming the compensatory survival pathways that frequently limit the efficacy of strictly δ-selective agents in complex cellular models [2].
| Evidence Dimension | Cellular Growth Inhibition (IC50) in CLL cells |
| Target Compound Data | Copanlisib: ~10-fold lower concentration required |
| Comparator Or Baseline | Idelalisib and Duvelisib |
| Quantified Difference | 10-fold greater potency (lower IC50) |
| Conditions | Primary CLL cell viability assay |
Researchers modeling aggressive or resistant B-cell malignancies must select Copanlisib to achieve complete pathway blockade where single-isoform inhibitors fail.
The formulation of Copanlisib for intravenous or in vivo use is highly dependent on its salt form and pH. Copanlisib dihydrochloride is freely soluble in aqueous solutions at pH 1 to 3 (e.g., 0.1 M HCl or citrate buffer pH 3) but becomes very slightly soluble at pH 5 and above[1]. This necessitates specific procurement of the dihydrochloride salt and the use of acidic reconstitution or lyophilized mannitol protocols, rather than attempting direct dissolution of the free base in physiological buffers .
| Evidence Dimension | Aqueous Solubility Profile |
| Target Compound Data | Copanlisib dihydrochloride: Freely soluble at pH 1-3 |
| Comparator Or Baseline | Copanlisib at pH ≥ 5: Very slightly soluble |
| Quantified Difference | Drastic solubility drop-off above pH 4 |
| Conditions | Aqueous buffer solubility testing |
Buyers must procure the dihydrochloride salt and utilize acidic or co-solvent formulations to prevent precipitation during in vivo dosing.
Due to its specific pH-dependent solubility, Copanlisib dihydrochloride is the mandatory choice for formulating intravenous dosing solutions in murine xenograft models. Utilizing acidic buffers (pH 1-3) or lyophilized mannitol protocols ensures stable drug delivery without the precipitation issues common to free-base PI3K inhibitors [1].
Copanlisib's sub-nanomolar potency against both α and δ isoforms makes it an indispensable positive control in kinase profiling assays. It allows researchers to establish a baseline for maximum pathway inhibition at concentrations low enough to avoid mTOR cross-reactivity, a feat impossible with older agents like Buparlisib .
In cellular assays modeling chronic lymphocytic leukemia (CLL) or diffuse large B-cell lymphoma (DLBCL), Copanlisib should be selected over Idelalisib to overcome compensatory PI3Kα signaling. Its 10-fold superior cytotoxicity in these models provides a more robust tool for studying complete pathway blockade [2].